"Methyl 2-(4-chloro-2-fluorophenyl)acetate" synthesis and properties
"Methyl 2-(4-chloro-2-fluorophenyl)acetate" synthesis and properties
An In-depth Technical Guide to Methyl 2-(4-chloro-2-fluorophenyl)acetate: Synthesis, Properties, and Applications
Executive Summary
Methyl 2-(4-chloro-2-fluorophenyl)acetate is a halogenated phenylacetate derivative that serves as a critical and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, makes it a valuable precursor for the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a final active ingredient, including its metabolic stability, binding affinity, and lipophilicity.
This technical guide provides an in-depth exploration of Methyl 2-(4-chloro-2-fluorophenyl)acetate, designed for researchers, chemists, and drug development professionals. It offers a detailed examination of its synthesis, focusing on the mechanistic principles behind the chosen methodologies. Furthermore, this document outlines the compound's key physicochemical and spectroscopic properties, providing a predictive analysis to aid in its characterization. Finally, its applications as a strategic intermediate are discussed, underscoring its importance in the synthesis of high-value chemical entities.
Chemical Identity and Physicochemical Properties
Methyl 2-(4-chloro-2-fluorophenyl)acetate is a substituted aromatic ester. The strategic placement of the chloro and fluoro substituents on the phenyl ring creates a specific electronic and steric environment, which is leveraged in multi-step synthetic sequences.
Table 1: Core Physicochemical and Registry Information
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(2-chloro-4-fluorophenyl)acetate | [1] |
| CAS Number | 214262-88-1 | [1][2] |
| Molecular Formula | C₉H₈ClFO₂ | [2] |
| Molecular Weight | 202.61 g/mol | [2] |
| Boiling Point | 240.4°C at 760 mmHg | [2] |
| Appearance | Liquid (typical) | |
| Storage | Store at room temperature, sealed and dry | [2] |
Synthesis and Mechanistic Insights
The most direct and industrially scalable approach to synthesizing Methyl 2-(4-chloro-2-fluorophenyl)acetate is through the esterification of its corresponding carboxylic acid precursor, 2-(4-chloro-2-fluorophenyl)acetic acid.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the target ester at the C-O bond, identifying the key starting materials: 2-(4-chloro-2-fluorophenyl)acetic acid and methanol. This highlights the central role of the esterification reaction in the overall synthetic strategy.
Caption: Retrosynthetic pathway for Methyl 2-(4-chloro-2-fluorophenyl)acetate.
Primary Synthesis Route: Fischer Esterification
The Fischer esterification is a classic, acid-catalyzed reaction that provides a reliable method for converting carboxylic acids and alcohols into esters.[3] The reaction is an equilibrium process, and specific experimental choices are made to drive it towards the product side.
Mechanistic Rationale: The mechanism involves several key reversible steps.[3] First, the acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.
Causality in Experimental Design:
-
Use of Excess Alcohol: To shift the equilibrium in favor of the ester product, an excess of one reactant is typically used.[3] Since methanol is an inexpensive and low-boiling-point solvent, it is often used in large excess, which, according to Le Châtelier's principle, drives the reaction to completion.[3]
-
Acid Catalyst: A strong mineral acid like H₂SO₄ is used to catalyze the reaction. It protonates the carbonyl group, making it a much better electrophile for the weakly nucleophilic alcohol to attack.
-
Removal of Water: In some setups, water is removed as it is formed (e.g., using a Dean-Stark apparatus) to prevent the reverse reaction (ester hydrolysis) and drive the equilibrium forward.[3]
Detailed Experimental Protocol: Fischer Esterification
The following protocol is an adapted, field-proven method based on standard procedures for phenylacetate esterification.[4]
Step 1: Reaction Setup
-
To a solution of 2-(4-chloro-2-fluorophenyl)acetic acid (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or toluene, add an excess of methanol (4.0-10.0 eq).[3][4]
-
Place the reaction vessel in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) with stirring.
Step 2: Thermal Reaction
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C, depending on the co-solvent).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-8 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[4]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]
Step 4: Purification
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 2-(4-chloro-2-fluorophenyl)acetate.
Caption: Experimental workflow for the synthesis and purification of the target ester.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following is a predictive analysis of the expected spectroscopic data based on the molecule's structure and data from analogous compounds.[5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | ~3.7 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons, deshielded by the adjacent oxygen.[5]~3.9 ppm (s, 2H): Singlet for the methylene (-CH₂-) protons, deshielded by the aromatic ring and carbonyl group.~7.1-7.4 ppm (m, 3H): Complex multiplet region for the three aromatic protons, with splitting patterns influenced by both chloro and fluoro substituents. |
| ¹³C NMR | ~170 ppm: Carbonyl carbon of the ester.~160 ppm (d, J≈250 Hz): Aromatic carbon directly bonded to fluorine (large C-F coupling constant).~115-135 ppm: Remaining aromatic carbons.~52 ppm: Methoxy carbon (-OCH₃).~39 ppm: Methylene carbon (-CH₂-). |
| IR (cm⁻¹) | ~1740-1750: Strong C=O (ester) stretching vibration.[7]~1200-1300: C-O (ester) stretching vibrations.~1050-1150: C-F stretching vibration.~750-850: C-Cl stretching vibration.~2950-3000: Aliphatic C-H stretching. |
| Mass Spec. | m/z ~202 & 204: Molecular ion peak (M⁺) showing a characteristic ~3:1 isotopic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl).Key Fragments: Loss of -OCH₃ (m/z ~171/173), loss of -COOCH₃ (m/z ~143/145). |
Applications in Research and Development
The utility of Methyl 2-(4-chloro-2-fluorophenyl)acetate stems from its identity as a functionalized building block, enabling access to more complex and biologically active molecules.
-
Pharmaceutical Synthesis: Halogenated organic compounds are prevalent in modern pharmaceuticals.[8] The chlorine and fluorine atoms in this molecule can modulate a drug candidate's metabolic stability, lipophilicity, and binding interactions with biological targets.[9] The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a handle for further molecular elaboration. It serves as an intermediate in the synthesis of APIs with potential anti-inflammatory or antimicrobial properties.[2]
-
Agrochemical Development: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on halogenated intermediates to enhance efficacy and environmental persistence profiles.[2] This compound can serve as a starting point for creating novel crop protection agents.
-
Organic Synthesis Research: As a multifunctional molecule, it is used in the academic study of reaction mechanisms and the development of new synthetic methodologies.[2]
Safety, Handling, and Storage
As with all laboratory chemicals, Methyl 2-(4-chloro-2-fluorophenyl)acetate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis and degradation.[2]
-
Safety: Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
Conclusion
Methyl 2-(4-chloro-2-fluorophenyl)acetate is a high-value chemical intermediate whose strategic importance is rooted in its specific halogenation pattern and versatile ester functionality. The well-established Fischer esterification provides a robust and scalable synthetic route, the success of which is governed by a clear understanding of chemical equilibrium. Its predictable spectroscopic fingerprint allows for straightforward characterization, ensuring its quality for subsequent applications. For professionals in drug discovery and agrochemical research, this compound represents a key starting material for accessing novel molecules with potentially enhanced biological activity and optimized physicochemical properties.
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